molecular formula C7H5F2NO3 B1333252 1-(Difluoromethoxy)-3-nitrobenzene CAS No. 22236-07-3

1-(Difluoromethoxy)-3-nitrobenzene

Cat. No. B1333252
CAS RN: 22236-07-3
M. Wt: 189.12 g/mol
InChI Key: NYVCZALWNPMMSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Difluoromethoxy)-3-nitrobenzene” is not explicitly provided in the sources found .


Chemical Reactions Analysis

The chemical reactions involving “1-(Difluoromethoxy)-3-nitrobenzene” are not explicitly mentioned in the sources found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Difluoromethoxy)-3-nitrobenzene” are not explicitly mentioned in the sources found .

Scientific Research Applications

Application 1: Late-stage Difluoromethylation

  • Summary of the Application: This research focuses on the advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Application 2: Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-analogues

  • Summary of the Application: This research involves the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity .
  • Methods of Application: A synthetic approach allowed the preparation of the desired F3CO- and F2HCO-analogues .
  • Results or Outcomes: The novel analogues of Imidacloprid and Thiacloprid were evaluated for their biological activity .

Safety And Hazards

The safety and hazards associated with “1-(Difluoromethoxy)-3-nitrobenzene” are not explicitly mentioned in the sources found .

Future Directions

The future directions for research involving difluoromethoxy compounds are promising, with potential applications in various fields .

properties

IUPAC Name

1-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCZALWNPMMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378890
Record name 1-(difluoromethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-3-nitrobenzene

CAS RN

22236-07-3
Record name 1-(difluoromethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Thomoson, L Wang, WR Dolbier - Journal of Fluorine Chemistry, 2014 - Elsevier
Fluoroform is used as a source of difluorocarbene to convert various N-, O-, and C-nucleophiles to their difluoromethylated derivatives. Imidazole, benzimidazole, benztriazole, …
Number of citations: 46 www.sciencedirect.com

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